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molecular formula C12H12ClN3O3 B8715487 3-[(2-Chloro-3-nitroquinolin-4-yl)amino]propan-1-ol

3-[(2-Chloro-3-nitroquinolin-4-yl)amino]propan-1-ol

Cat. No. B8715487
M. Wt: 281.69 g/mol
InChI Key: XYKFGHWSLHXRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088788B2

Procedure details

2,4-Dichloro-3-nitroquinoline (20 g, 81.6 mmol) and N,N-dimethylformamide (DMF, 200 mL) were combined in a 1 L round-bottomed flask and stirred for 5 minutes. Triethylamine (12.5 mL, 89.8 mmol) was added in a single portion. 3-Aminopropan-1-ol (6.9 mL, 89.8 mmol) was added in small portions. The reaction mixture was stirred at ambient temperature for 4 hours. Water (about 700 mL) was added and the reaction mixture was stirred for 30 minutes. A yellow precipitate was isolated by filtration, washed with water (about 1 L), and dried under vacuum overnight to provide 22.5 g of 3-[(2-chloro-3-nitroquinolin-4-yl)amino]propan-1-ol.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.CN(C)C=O.C(N(CC)CC)C.[NH2:28][CH2:29][CH2:30][CH2:31][OH:32]>O>[Cl:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[C:10]([NH:28][CH2:29][CH2:30][CH2:31][OH:32])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
6.9 mL
Type
reactant
Smiles
NCCCO
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A yellow precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water (about 1 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])NCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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